![molecular formula C22H19ClN4O3 B243683 N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide, commonly known as CMB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CMB is a benzotriazole-based compound that is widely used in various research applications due to its ability to act as a photo-protective agent.
Wirkmechanismus
The mechanism of action of CMB involves its ability to absorb UV radiation and convert it into less harmful energy. CMB acts as a photo-protective agent by absorbing UV radiation and transferring the absorbed energy to a less harmful state. This process helps to prevent photo-damage to various compounds, including DNA, proteins, and lipids.
Biochemical and Physiological Effects:
CMB has been shown to have various biochemical and physiological effects. It has been shown to protect DNA from photo-damage, which can lead to mutations and cancer. CMB has also been shown to protect proteins from photo-damage, which can lead to protein denaturation and loss of function. Additionally, CMB has been shown to protect lipids from photo-damage, which can lead to lipid peroxidation and membrane damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CMB in lab experiments include its ability to act as a photo-protective agent, its ease of synthesis, and its stability. However, the limitations of using CMB in lab experiments include its cost and potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of CMB in scientific research. One potential direction is the development of new CMB derivatives with improved photo-protective properties. Another potential direction is the use of CMB in the synthesis of new fluorescent dyes and photo-active compounds. Additionally, CMB could be used in the development of new sunscreen formulations with improved UV protection.
Synthesemethoden
CMB can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methoxyaniline with 2-amino-5-methoxybenzoic acid, followed by the reaction with benzotriazole-5-carboxylic acid and methyl iodide. Another method involves the reaction of 3-chloro-4-methoxyaniline with 2-amino-5-methoxybenzoic acid, followed by the reaction with benzotriazole-5-carboxylic acid and thionyl chloride.
Wissenschaftliche Forschungsanwendungen
CMB has been widely used in scientific research due to its ability to act as a photo-protective agent. It has been shown to protect various compounds, including DNA, proteins, and lipids, from photo-damage. CMB is also used in the synthesis of various compounds, including fluorescent dyes and photo-active compounds.
Eigenschaften
Molekularformel |
C22H19ClN4O3 |
---|---|
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C22H19ClN4O3/c1-13-5-4-6-16(21(13)30-3)22(28)24-14-7-9-18-19(11-14)26-27(25-18)15-8-10-20(29-2)17(23)12-15/h4-12H,1-3H3,(H,24,28) |
InChI-Schlüssel |
HMUWKDZHRAIAIO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=C(C=C4)OC)Cl |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=C(C=C4)OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.